molecular formula C7H7FN2O B13150898 N-(4-Fluoropyridin-2-yl)acetamide

N-(4-Fluoropyridin-2-yl)acetamide

Cat. No.: B13150898
M. Wt: 154.14 g/mol
InChI Key: WVLREVAUQNLXTI-UHFFFAOYSA-N
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Description

N-(4-Fluoropyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a fluorine atom at the 4-position and an acetamide group at the 2-position. This structural motif is significant in medicinal chemistry due to the pyridine ring’s electron-deficient nature and fluorine’s electronegativity, which can enhance binding affinity, metabolic stability, and bioavailability. The compound’s applications span antiviral, antimicrobial, and enzyme inhibitory activities, as inferred from structurally related analogs in the literature .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

N-(4-fluoropyridin-2-yl)acetamide

InChI

InChI=1S/C7H7FN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)

InChI Key

WVLREVAUQNLXTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoropyridin-2-yl)acetamide typically involves the reaction of 4-fluoropyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Comparison with Similar Compounds

Halogen-Substituted Pyridinyl Acetamides

N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)

  • Structural Difference : Chlorine replaces fluorine at the pyridine’s 4-position.
  • Biological Implications : Chlorinated analogs may exhibit different pharmacokinetic profiles due to increased lipophilicity, impacting membrane permeability and metabolic stability .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structural Difference : A naphthyl group replaces the pyridine ring, and substituents are on a phenyl ring.
  • Activity : The naphthyl group enhances π-π stacking in crystal structures, influencing solubility and crystallinity. The dual chloro/fluoro substitution may synergistically modulate enzyme inhibition, though specific data for the target compound are needed .

Heterocyclic Acetamides with Varied Cores

Pyridazine-Based Agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

  • Core Difference : Pyridazine (1,2-diazine) replaces pyridine.
  • Biological Activity : Pyridazine derivatives act as FPR2 agonists, with methoxybenzyl groups enhancing receptor specificity. The pyridine core in N-(4-Fluoropyridin-2-yl)acetamide may favor different target interactions due to reduced ring strain and altered hydrogen-bonding capacity .

Benzo[d]thiazole-Piperazine Acetamides (e.g., Compound 47 and 50)

  • Structural Features : Incorporation of benzo[d]thiazole and piperazine moieties.
  • Antimicrobial Activity : These compounds show potency against gram-positive bacteria (MIC values <1 µg/mL) and fungi. The target compound’s pyridine-fluorine motif may lack the broad-spectrum activity seen in sulfur-containing analogs but could offer selectivity for viral targets .

Anti-Cancer Methoxyphenyl Acetamides (Compounds 38–40)

  • Substituents : Methoxy groups at phenyl positions.
  • Activity : Exhibit IC50 values of 0.5–2.0 µM against HCT-116 and MCF-7 cells. The electron-donating methoxy group enhances solubility but may reduce target affinity compared to electron-withdrawing fluorine in pyridinyl analogs .

SARS-CoV-2 Main Protease Inhibitors (e.g., 5RGX, 5RH2)

  • Key Features: Pyridinyl/cyanophenyl groups with acetamide linkers.
  • Binding Affinity: Pyridine-containing analogs (e.g., 5RGX) show binding energies <−22 kcal/mol due to interactions with HIS163 and ASN142.

Physicochemical and Crystallographic Properties

Crystal Structures of Trichloroacetamides

  • Meta-Substitution Effects : Electron-withdrawing groups (e.g., nitro) on phenyl rings distort crystal lattices. The 4-fluoropyridinyl group in the target compound may adopt planar conformations, facilitating stable crystal packing via weak C–F···H bonds .

Solubility and Melting Points

  • However, melting points may vary; fluorinated compounds often exhibit lower melting points due to reduced symmetry .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Biological Activity Key Reference
This compound Pyridine 4-F, 2-acetamide Antiviral (inferred)
N-(4-Chloropyridin-2-yl)acetamide Pyridine 4-Cl, 2-acetamide N/A (Structural analog)
Compound 47 (Ravindra et al.) Benzo[d]thiazole 3,5-Difluorophenyl Antimicrobial
5RGX Pyridine 3-Cyanophenyl, 4-methyl SARS-CoV-2 protease inhibitor
N-(4-Bromophenyl)-[...]acetamide Pyridazine 4-Methoxybenzyl FPR2 agonist

Biological Activity

N-(4-Fluoropyridin-2-yl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C8H8FN
  • Molecular Weight : 153.15 g/mol
  • Structure : The compound features a pyridine ring substituted with a fluorine atom and an acetamide functional group, which enhances its biological properties.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is known to enhance the compound's binding affinity and stability, which can lead to increased efficacy in biological systems.

1. Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways. For instance, derivatives of pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially making it useful in treating chronic inflammatory conditions.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of related compounds, researchers synthesized a series of N-pyridinyl derivatives and tested them against HepG2 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values suggesting potential for further development as anticancer agents .

Imaging Applications

This compound has been explored as a radiolabeled imaging agent due to the presence of fluorine, which is advantageous in positron emission tomography (PET). Its ability to bind selectively to certain receptors can facilitate tumor imaging and monitoring treatment responses in oncology.

Comparative Biological Activity

CompoundAnticancer ActivityAnti-inflammatoryAntimicrobial
This compoundModeratePotentialLimited
Related Pyridine Derivative AHighModerateYes
Related Pyridine Derivative BLowHighYes

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